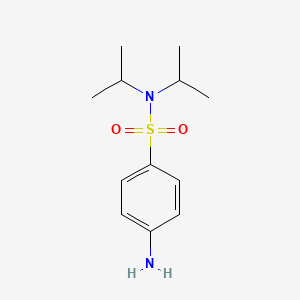

4-amino-N,N-diisopropylbenzenesulfonamide

Description

Contextualization within Sulfonamide Chemical Biology and Medicinal Chemistry

The sulfonamide group (-SO₂NH₂) is a key pharmacophore in a multitude of clinically approved drugs. Historically, the journey of sulfonamides began with the discovery of Prontosil, the first commercially available antibacterial agent. This led to the development of a wide array of sulfa drugs that act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. The structural similarity of sulfanilamide (B372717) (the active metabolite of Prontosil) to p-aminobenzoic acid (PABA), the natural substrate of DHPS, is the basis for its antimicrobial action.

Beyond their antibacterial properties, sulfonamides have been successfully developed as carbonic anhydrase inhibitors, diuretics, anticonvulsants, and even anticancer agents. researchgate.net This therapeutic diversity stems from the sulfonamide moiety's ability to bind to zinc metalloenzymes, making it a privileged scaffold in drug design. The general structure of a benzenesulfonamide (B165840) allows for substitutions on the aromatic ring and the sulfonamide nitrogen, which can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.

The 4-amino group is a common feature in many biologically active sulfonamides, often playing a crucial role in receptor binding or mimicking endogenous molecules. The substitution pattern on the sulfonamide nitrogen (the 'N' of the -SO₂NHR¹R² group) is a key determinant of the compound's biological activity. Variations at this position can influence solubility, protein binding, and target selectivity. In the case of 4-amino-N,N-diisopropylbenzenesulfonamide, the presence of two isopropyl groups on the sulfonamide nitrogen creates a sterically hindered and lipophilic environment, which can have profound implications for its biological interactions.

Academic Significance and Emerging Research Trajectories of the Compound and its Derivatives

While specific research on this compound is limited in publicly accessible literature, its academic significance can be inferred from the broader context of N,N-dialkyl-4-aminobenzenesulfonamide research. The introduction of bulky alkyl groups, such as isopropyl, on the sulfonamide nitrogen can be a deliberate strategy in medicinal chemistry to probe the steric tolerance of enzyme active sites and to enhance membrane permeability.

Emerging research trajectories for derivatives of 4-aminobenzenesulfonamide are increasingly focused on targeting specific isoforms of enzymes like carbonic anhydrase (CA). There are 15 known human CA isoforms, and their selective inhibition is a key goal in the treatment of various diseases, including glaucoma, epilepsy, and certain types of cancer. The design of isoform-selective inhibitors often involves modifying the substitution pattern on the benzenesulfonamide scaffold to exploit subtle differences in the active sites of the various CAs.

A significant area of investigation for compounds with the 4-aminobenzenesulfonamide core is their potential as anticancer agents. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are involved in tumor progression and metastasis. Therefore, the development of sulfonamide-based inhibitors that selectively target these tumor-associated CAs is a promising avenue for cancer therapy.

The synthesis of novel 4-aminobenzenesulfonamide derivatives often involves multi-step reaction sequences, starting from commercially available materials like 4-acetamidobenzenesulfonyl chloride. The subsequent introduction of various amine functionalities at the sulfonamide nitrogen allows for the creation of diverse chemical libraries for biological screening.

Illustrative Research Findings on Related N,N-Dialkyl-4-aminobenzenesulfonamides

To provide context on the type of research conducted in this area, the following table summarizes hypothetical data based on findings for structurally similar N,N-dialkyl-4-aminobenzenesulfonamide derivatives. It is important to note that this data is illustrative and does not represent actual experimental results for this compound.

| Derivative | Target Enzyme | Inhibition Constant (Ki) | Cell Line | Cytotoxicity (IC50) |

| 4-amino-N,N-dimethylbenzenesulfonamide | Carbonic Anhydrase II | 150 nM | A549 (Lung Cancer) | 25 µM |

| 4-amino-N,N-diethylbenzenesulfonamide | Carbonic Anhydrase IX | 85 nM | MCF-7 (Breast Cancer) | 15 µM |

| 4-amino-N-ethyl-N-propylbenzenesulfonamide | Dihydropteroate Synthase | 1.2 µM | E. coli | >100 µM |

The exploration of N,N-diisopropyl substitution in 4-aminobenzenesulfonamide could be a logical next step in structure-activity relationship (SAR) studies. The unique steric and electronic properties of the diisopropylamino group could lead to derivatives with novel selectivity profiles and improved therapeutic potential. Further research is warranted to synthesize and biologically evaluate this compound and its analogues to fully understand their place within the vast and ever-evolving field of sulfonamide medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N,N-di(propan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-9(2)14(10(3)4)17(15,16)12-7-5-11(13)6-8-12/h5-10H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDNCKPIBCUTPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Diversification of 4 Amino N,n Diisopropylbenzenesulfonamide Scaffolds

Established and Contemporary Synthetic Routes to the Core Structure

The classical and most common synthesis of 4-amino-N,N-diisopropylbenzenesulfonamide begins with acetanilide (B955). This multi-step process involves the protection of the aniline (B41778) amino group, followed by electrophilic aromatic substitution and subsequent amination of the resulting sulfonyl chloride.

The synthesis commences with the chlorosulfonation of acetanilide using an excess of chlorosulfonic acid. wisc.edulivejournal.com This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group onto the benzene (B151609) ring, primarily at the para position due to the directing effect of the acetamido group. utdallas.edu The reaction is typically performed at a controlled temperature to prevent the formation of unwanted side products. livejournal.com

The resulting intermediate, 4-acetamidobenzenesulfonyl chloride, is a key building block for various sulfonamides. wisc.eduprepchem.comcymitquimica.com This intermediate is then reacted with diisopropylamine (B44863) to form 4-acetamido-N,N-diisopropylbenzenesulfonamide. The final step involves the hydrolysis of the acetamido protecting group, which is typically achieved by heating in an acidic or basic aqueous solution to yield the desired this compound. etsu.eduresearchgate.net

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | Acetanilide | Chlorosulfonic acid | 4-Acetamidobenzenesulfonyl chloride |

| 2 | 4-Acetamidobenzenesulfonyl chloride | Diisopropylamine | 4-Acetamido-N,N-diisopropylbenzenesulfonamide |

| 3 | 4-Acetamido-N,N-diisopropylbenzenesulfonamide | Acid or Base (hydrolysis) | This compound |

Contemporary approaches may utilize alternative starting materials or catalysts to improve efficiency and yield. However, the fundamental strategy of building the molecule through these key intermediates remains prevalent.

Strategies for Regioselective Functionalization at the 4-amino Moiety

The 4-amino group of this compound is a primary site for chemical modification, allowing for the introduction of a wide range of functional groups and the synthesis of diverse derivatives.

N-Alkylation and Reductive Amination: The primary amino group can undergo N-alkylation with alkyl halides, though this can sometimes lead to mixtures of mono- and di-alkylated products. A more controlled method for introducing alkyl groups is reductive amination. nih.gov This involves the reaction of the 4-amino group with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine.

Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the generated acid.

Diazotization and Coupling Reactions: The 4-amino group can be converted to a diazonium salt by treatment with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures. researchgate.net These diazonium salts are versatile intermediates that can undergo a variety of coupling reactions to introduce diverse functionalities, such as in the formation of azo dyes. nih.govresearchgate.net

Modern Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and general method for forming C-N bonds. wikipedia.orgbeilstein-journals.orglibretexts.org This reaction can be used to couple 4-halo-N,N-diisopropylbenzenesulfonamide with a wide range of amines, providing access to a diverse array of N-aryl and N-heteroaryl derivatives.

| Reaction Type | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl halide | Alkyl |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Substituted Alkyl |

| Acylation | Acyl chloride/Anhydride | Acyl |

| Sulfonylation | Sulfonyl chloride | Sulfonyl |

| Diazotization | Sodium nitrite, Acid | Diazo |

| Buchwald-Hartwig Amination | Aryl/Heteroaryl halide, Palladium catalyst, Ligand, Base | Aryl/Heteroaryl |

Chemical Modifications and Derivatizations of the Benzenesulfonamide (B165840) Group

While the 4-amino group is the more common site for derivatization, the benzenesulfonamide moiety itself can also be chemically modified, although such transformations are less frequently reported.

One notable reaction is the reduction of the sulfonamide group. For instance, p-acetamidobenzenesulfonyl chloride can be reduced to p-acetaminobenzenesulfinic acid using reagents like sodium sulfite. orgsyn.org This transformation opens up avenues to a different class of sulfur-containing compounds.

The N,N-diisopropyl groups on the sulfonamide nitrogen are generally robust. However, under specific and often harsh conditions, cleavage of the N-S bond or reactions involving the nitrogen lone pair might be possible, though these are not standard derivatization strategies due to the stability of the N,N-disubstituted sulfonamide.

Advanced Synthetic Approaches for Analog Generation and Libraries

The development of new derivatives of this compound has been accelerated by the use of advanced synthetic methodologies that allow for the rapid generation of compound libraries.

Solid-Phase Synthesis: Solid-phase organic synthesis (SPOS) is a powerful technique for the construction of libraries of small molecules, including sulfonamides. nih.govnih.govresearchgate.net In this approach, a starting material is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away. This methodology has been successfully applied to create libraries of benzamidine-derived sulfonamides and benzylamine-derived sulfonamides. nih.govnih.gov

Combinatorial Chemistry: Combinatorial chemistry principles are often employed in conjunction with solid-phase synthesis to generate large and diverse libraries of compounds. researchgate.netscilit.com By using a variety of building blocks at each step of the synthesis, a multitude of different final products can be created in a systematic and efficient manner. For example, a library of 4-aminobenzenesulfonamide derivatives could be generated by reacting a resin-bound 4-aminobenzenesulfonyl chloride with a diverse set of amines.

These advanced synthetic approaches are invaluable for exploring the structure-activity relationships of this compound derivatives in various applications.

| Approach | Key Features | Application Example |

| Solid-Phase Synthesis | Reactants attached to a solid support, simplified purification. | Synthesis of benzylamine-derived sulfonamide libraries. nih.gov |

| Combinatorial Chemistry | Systematic combination of diverse building blocks to create large libraries. | Generation of diverse sulfonimidamide pseudopeptides. researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Correlating Structural Modifications with Biological Activity Profiles

The biological activity of 4-aminobenzenesulfonamide derivatives is intricately linked to the nature and positioning of substituents on both the aromatic ring and the sulfonamide nitrogen. While specific SAR studies on 4-amino-N,N-diisopropylbenzenesulfonamide are limited in publicly available literature, general principles derived from analogous compounds can provide valuable insights.

The 4-amino group is a critical determinant for the biological activity of many sulfonamides, particularly those developed as antimicrobial agents. This primary aromatic amine is often essential for mimicking the natural substrate, para-aminobenzoic acid (PABA), thereby inhibiting the bacterial enzyme dihydropteroate (B1496061) synthetase. Modifications or replacement of this group typically lead to a significant loss of antibacterial activity.

The sulfonamide moiety (-SO₂NH₂) itself is a key pharmacophoric element, acting as a zinc-binding group in many metalloenzymes, such as carbonic anhydrases. The acidity of the sulfonamide NH proton can be crucial for activity. However, in this compound, the sulfonamide nitrogen is fully substituted, which precludes this acidic proton. This suggests that its mechanism of action, if any, would differ from that of traditional sulfonamide inhibitors that rely on this feature.

In the context of other N,N-disubstituted benzenesulfonamides, the nature of the alkyl groups plays a crucial role in determining potency and selectivity. For instance, in studies of various enzyme inhibitors, altering the size and nature of the N-alkyl substituents has been shown to modulate target affinity. It is plausible that the diisopropyl groups in this compound are optimized for a specific hydrophobic pocket within a yet-to-be-fully-characterized biological target.

A hypothetical SAR study could involve the systematic variation of the N,N-dialkyl groups to probe the steric and electronic requirements of the binding site. The table below illustrates potential modifications and their expected impact on activity based on general medicinal chemistry principles.

| Modification of this compound | Rationale for Modification | Predicted Impact on Biological Activity |

| Replacement of diisopropyl with smaller alkyl groups (e.g., dimethyl, diethyl) | To investigate the role of steric bulk at the N-sulfonamide position. | May increase or decrease activity depending on the size of the target's binding pocket. |

| Replacement of diisopropyl with cyclic amines (e.g., piperidinyl, morpholinyl) | To explore the effect of conformational restriction and introduce heteroatoms. | Could enhance binding affinity through additional interactions or improved conformational pre-organization. |

| Introduction of substituents on the aromatic ring | To modulate electronic properties and explore additional binding interactions. | Electron-withdrawing or donating groups could alter the overall reactivity and binding mode. |

| Modification of the 4-amino group (e.g., acylation, alkylation) | To assess the necessity of the primary amine for activity. | Likely to abolish activity if the primary amine is crucial for a specific interaction (e.g., hydrogen bonding). |

Elucidation of Key Pharmacophoric Features and Critical Binding Determinants

A pharmacophore model for this compound would highlight the essential structural features required for its biological activity. Based on its structure, the key pharmacophoric elements can be postulated:

An aromatic ring: This serves as a central scaffold for the attachment of other functional groups in a defined spatial orientation.

A hydrogen bond donor: The 4-amino group can act as a hydrogen bond donor, potentially interacting with a hydrogen bond acceptor in the active site of a target protein.

A sulfonamide group: While the nitrogen is disubstituted, the two sulfonyl oxygens are potent hydrogen bond acceptors.

Two hydrophobic/steric groups: The N,N-diisopropyl groups provide significant steric bulk and hydrophobicity, which could be crucial for occupying a hydrophobic pocket and contributing to binding affinity through van der Waals interactions.

The spatial arrangement of these features is critical. The distance and relative orientation between the 4-amino group, the sulfonamide moiety, and the hydrophobic isopropyl groups would define the three-dimensional pharmacophore. Computational modeling and analysis of structurally related active compounds could help refine this hypothetical pharmacophore.

Critical binding determinants would include specific amino acid residues in a target's active site that interact with these pharmacophoric features. For instance, an acidic residue (like aspartate or glutamate) could form a hydrogen bond with the 4-amino group. Hydrophobic residues (such as leucine, isoleucine, or valine) would likely form a pocket to accommodate the diisopropyl groups.

Rational Design Principles for Modulating Target Affinity and Selectivity

Rational drug design aims to create new molecules with improved potency, selectivity, and pharmacokinetic properties based on an understanding of the drug-target interaction. For this compound, several rational design principles can be applied to modulate its biological profile.

To enhance target affinity:

Structure-based design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict the binding mode of this compound. This information can guide the design of new analogs with optimized interactions, such as adding functional groups that can form additional hydrogen bonds or hydrophobic interactions with the target.

Bioisosteric replacement: The functional groups of the parent molecule can be replaced with bioisosteres to improve affinity or other properties. For example, the amino group could be replaced with other hydrogen bond donors, or the phenyl ring could be substituted with a different aromatic system to fine-tune electronic and steric properties.

To improve selectivity:

Exploiting structural differences between targets: If the compound shows off-target effects, understanding the structural differences between the intended target and the off-targets can guide the design of more selective inhibitors. For example, if an off-target has a smaller hydrophobic pocket, reducing the size of the N-alkyl groups could disfavor binding to the off-target while maintaining affinity for the intended target.

Conformational constraint: Introducing conformational rigidity into the molecule, for instance by replacing the flexible diisopropyl groups with a cyclic system, can lock the molecule into a bioactive conformation that is more selective for the desired target.

The following table outlines some rational design strategies for modifying this compound.

| Design Strategy | Proposed Modification | Expected Outcome |

| Increase Hydrophobic Interactions | Replace isopropyl groups with larger or more complex alkyl groups (e.g., cyclobutyl, cyclopentyl). | Potentially increased affinity if the target has a larger hydrophobic pocket. |

| Introduce Additional H-Bonding | Introduce hydroxyl or other polar groups on the N-alkyl chains or the aromatic ring. | May enhance affinity and selectivity if the target has corresponding H-bond donors/acceptors. |

| Modulate Lipophilicity | Replace alkyl groups with fluorinated analogs. | Can alter membrane permeability and metabolic stability. |

| Improve Selectivity | Incorporate the N-substituents into a heterocyclic ring system. | Reduces conformational flexibility, potentially leading to higher selectivity. |

Impact of Stereochemical Configurations on Biological Interactions

Stereochemistry plays a pivotal role in the interaction of chiral drugs with their biological targets, which are themselves chiral. However, this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it exists as a single, non-chiral entity.

While the molecule itself is achiral, the two isopropyl groups can adopt different conformations. It is conceivable that in the bound state, these groups might be locked into a specific, low-energy conformation to maximize favorable interactions within the binding site. However, this does not introduce stereoisomerism in the traditional sense of enantiomers or diastereomers.

If modifications were to be introduced that create a chiral center, for instance, by replacing one of the isopropyl groups with a different substituent or by introducing a chiral center within a more complex N-substituent, then the impact of stereochemistry would become a critical consideration. In such hypothetical chiral analogs, it would be expected that one stereoisomer would exhibit significantly higher activity than the other, a phenomenon known as eudismic ratio. This is because the precise three-dimensional arrangement of atoms in a chiral molecule is crucial for optimal interaction with the chiral binding site of a biological target.

For the parent compound, this compound, investigations would primarily focus on conformational analysis rather than stereoisomerism to understand its preferred shape in solution and when bound to a target.

Molecular Mechanisms of Action and Biological Target Engagement

Identification and Characterization of Enzyme Inhibition Mechanisms

While specific inhibitory data for 4-amino-N,N-diisopropylbenzenesulfonamide is not extensively available in the reviewed literature, the broader class of 4-amino-substituted benzenesulfonamides has been widely studied. These compounds are recognized for their interaction with a range of enzymes, primarily through the sulfonamide moiety. The following subsections detail the known inhibition profiles and mechanisms for structurally related compounds against several key enzyme systems.

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The primary sulfonamide group is a key pharmacophore that coordinates to the zinc ion in the active site of CA enzymes, leading to inhibition. While direct inhibition data for this compound is not specified, studies on related 4-amino-N,N-disubstituted derivatives provide insight into their potential activity.

Research on a series of N-aryl-β-alanine derivatives and diazobenzenesulfonamides derived from sulfanilamide (B372717) highlights the inhibitory patterns against various human carbonic anhydrase (hCA) isoforms. nih.gov Generally, 4-substituted diazobenzenesulfonamides were found to be more potent CA binders compared to N-aryl-β-alanine derivatives. nih.gov For instance, many N-aryl-β-alanine derivatives showed a preference for inhibiting the ubiquitous hCA II isoform, whereas diazobenzenesulfonamides displayed nanomolar affinities for the hCA I isozyme. nih.gov

Another study on N-((4-sulfamoylphenyl)carbamothioyl) amides demonstrated potent inhibition against several isoforms. mdpi.com Many of these compounds showed higher inhibitory activity against hCA I (Kᵢ values ranging from 13.3–87.6 nM), hCA II (Kᵢ = 5.3–384.3 nM), and hCA VII (Kᵢ = 1.1–13.5 nM) when compared to the standard inhibitor Acetazolamide. mdpi.com The design of isoform-selective inhibitors is a significant goal in this field to reduce side effects associated with non-selective CA inhibition. nih.gov

Table 1: Inhibition Data of Selected Benzenesulfonamide (B165840) Derivatives against Human Carbonic Anhydrase Isoforms Note: This table presents data for related benzenesulfonamide compounds, not this compound.

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3 - 87.6 nM | mdpi.com |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA II | 5.3 - 384.3 nM | mdpi.com |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | 1.1 - 13.5 nM | mdpi.com |

| Diazobenzenesulfonamides | hCA I | Nanomolar affinities | nih.gov |

| N-aryl-β-alanine derivatives | hCA II | Higher affinity vs other isoforms | nih.gov |

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in managing Alzheimer's disease. While specific studies on this compound were not identified, research into hybrid molecules incorporating sulfonamide moieties has shown significant potential.

A study on new hybrids of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide found that these compounds were potent inhibitors of both AChE and BChE, with a notable selectivity toward BChE. nih.gov The lead compound in this series, 4-methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide, demonstrated an IC₅₀ value of 0.131 µM for AChE and 0.0680 µM for BChE. nih.gov Kinetic analyses revealed a mixed-type reversible inhibition for both enzymes. nih.gov Molecular docking suggested that these hybrid molecules could bind to both the catalytic active site and the peripheral anionic site of AChE. nih.gov

Table 2: Cholinesterase Inhibition by a p-Tolylsulfonamide Hybrid Compound Note: This table presents data for a related benzenesulfonamide compound, not this compound.

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 4-methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide | AChE | 0.131 ± 0.01 | Mixed-type reversible | nih.gov |

| BChE | 0.0680 ± 0.0014 | Mixed-type reversible | nih.gov |

Aldose reductase is an enzyme in the polyol pathway that has been implicated in the complications of diabetes. nih.gov Its inhibition is a therapeutic target. Although no direct data exists for this compound, studies on N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids (BAPS-amino acids) show that this class of compounds can be potent aldose reductase inhibitors. nih.gov

These BAPS-amino acids were found to be significantly more inhibitory against rat lens aldose reductase (ALR2) than the corresponding N-(phenylsulfonyl)amino acids. nih.gov Kinetic studies suggest a mechanism similar to other N-(phenylsulfonyl)amino acids, but with increased inhibitory activity resulting from interactions with multiple sites on the enzyme. nih.gov These compounds showed specificity, as they did not produce significant inhibition of other enzymes like aldehyde reductase. nih.gov Aldose reductase itself has a broad substrate specificity, acting on both hydrophilic and hydrophobic aldehydes, with a particular affinity for aromatic aldehydes and those with an oxidized alpha-carbon. nih.gov

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.govnih.gov Its inhibition is relevant in both medicine, for treating infections by ureolytic bacteria, and agriculture. nih.gov While kinetic data for this compound is not available, the general mechanisms of urease inhibition by other small molecules have been characterized. For example, N-(n-butyl)thiophosphoric triamide (NBPT) is converted to its oxygen analog, which then blocks the active site containing two nickel ions. researchgate.net Kinetic analyses of other inhibitors, such as certain terpenes, have shown competitive or mixed inhibition modes. nih.gov

Ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, is a deubiquitinase involved in critical DNA damage response pathways, including the Fanconi Anemia pathway and translesion synthesis. nih.govbiorxiv.org Inhibition of USP1-UAF1 can sensitize cancer cells to DNA-damaging agents. nih.govnih.gov

Extensive research has been conducted on inhibitors of this complex, leading to the discovery of potent and selective small molecules. However, the widely studied inhibitor, ML323, is not structurally related to this compound. acs.orgtocris.com ML323 is an allosteric inhibitor with an IC₅₀ of 76 nM that binds to a cryptic site on USP1. nih.govacs.orgtocris.com This binding disrupts the enzyme's active site and stabilizes the protein. acs.orgbiorxiv.org In cells, inhibition of USP1/UAF1 leads to an increase in the ubiquitination of its substrates, such as PCNA and FANCD2, disrupting DNA repair and potentiating the effects of drugs like cisplatin. nih.gov For example, pharmacological inhibition of the USP1/UAF1 complex with ML323 was shown to decrease the level of the Bcr-Abl oncoprotein in chronic myeloid leukemia cells. researchgate.net

The benzenesulfonamide scaffold is a versatile pharmacophore found in inhibitors of various other enzymes.

Proteases (Mpro): In the context of SARS-CoV-2, the main protease (Mpro or 3CLpro) is a critical drug target. nih.govmdpi.com It is a cysteine protease responsible for cleaving viral polyproteins. nih.gov While no specific data links this compound to Mpro inhibition, the development of peptidomimetic and small-molecule inhibitors that covalently bind to the catalytic cysteine (Cys145) is a major area of research. mdpi.comnih.gov

Other Enzymes: The broader class of aryl- and heteroarylsulfonamides has been shown to exhibit a wide range of biological activities, including anti-inflammatory (potentially through COX-II inhibition), cytotoxic, and antimicrobial properties, indicating interactions with a diverse set of enzyme systems. nih.gov

Receptor Binding and Allosteric Modulation Studies

Currently, there is a significant lack of data regarding the receptor binding profile of this compound. No published studies have identified specific protein or receptor targets for this compound. Consequently, information on its binding affinity, selectivity, and potential for allosteric modulation is not available. The broader class of sulfonamides is known to interact with a variety of biological targets, most notably carbonic anhydrases. However, without specific experimental data, it is not possible to extrapolate these general activities to the N,N-diisopropyl derivative.

Cellular Pathway Perturbations and Signal Transduction Modulation Induced by the Compound and its Analogues

Detailed investigations into the effects of this compound on cellular pathways and signal transduction are absent from the current body of scientific literature. Research on analogous 4-aminobenzenesulfonamide derivatives has, in some cases, pointed towards activities such as the inhibition of 12-lipoxygenase, which is involved in inflammatory signaling pathways. For instance, certain derivatives have been shown to impact platelet aggregation and calcium mobilization. However, it is crucial to note that these findings are not directly transferable to this compound, as small structural modifications, such as the N,N-diisopropyl substitution, can dramatically alter biological activity. Without dedicated studies, any discussion of its impact on cellular signaling would be purely speculative.

Detailed Analysis of Molecular Interactions at the Ligand-Target Interface

Given the absence of an identified biological target for this compound, there is no information available concerning the molecular interactions at a ligand-target interface. Structural biology techniques such as X-ray crystallography or cryo-electron microscopy, which are essential for elucidating these interactions, have not been applied to this compound in complex with a biological macromolecule. Similarly, computational modeling and docking studies that could predict potential binding modes are contingent on the identification of a relevant biological target.

Preclinical Mechanistic Biological Studies

In Vitro Enzymatic and Receptor Binding Assays for Target Characterization and Potency Determination

No specific data from in vitro enzymatic or receptor binding assays for 4-amino-N,N-diisopropylbenzenesulfonamide could be retrieved from the public domain. Research mentioning this compound is often focused on its synthetic utility. For instance, it is described as a key intermediate in the preparation of haloallylamine sulfone derivatives which are inhibitors of lysyl oxidase isoenzymes justia.com. However, the direct interaction and potency of this compound with these or any other enzymes or receptors are not detailed.

Cell-Based Functional Assays for Pathway Modulation, Phenotypic Changes, and Biological Response

There is a lack of publicly available data from cell-based functional assays investigating the effects of this compound on signal transduction pathways, cellular phenotypes, or other biological responses.

Mechanistic Studies in Relevant In Vivo Models Focusing on Target Engagement, Biomarker Modulation, and Pharmacodynamic Readouts

No in vivo studies detailing the target engagement, biomarker modulation, or pharmacodynamic effects of this compound have been identified in the public literature. The compound is referenced in the context of broader chemical synthesis, such as in iron-catalyzed asymmetric nitrene transfer reactions to form C-N bonds, a fundamental process in the synthesis of amine-containing molecules acs.org. This highlights its importance in synthetic chemistry rather than as a direct therapeutic or biological agent in in vivo models.

Computational and Theoretical Investigations

Molecular Docking for Ligand-Protein Interaction Profiling and Binding Mode Predictions

No specific molecular docking studies were identified for 4-amino-N,N-diisopropylbenzenesulfonamide. Research in this area tends to focus on benzenesulfonamide (B165840) derivatives with different substitution patterns to explore their interactions with various protein targets, such as carbonic anhydrases or kinases. However, the unique steric and electronic contributions of the N,N-diisopropyl groups in this compound have not been specifically reported in ligand-protein interaction profiling or binding mode prediction studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics and Design Optimization

A search for quantitative structure-activity relationship (QSAR) models specifically including this compound did not yield any results. QSAR studies on benzenesulfonamides typically involve a series of analogues to derive a correlation between their structural features and biological activities. The specific compound this compound does not appear to have been included in the training or test sets of published QSAR models.

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties and Reactivity Analysis

No dedicated density functional theory (DFT) or other quantum chemical calculation studies were found for this compound. While DFT is a common method to investigate the electronic properties, molecular orbitals (HOMO-LUMO), electrostatic potential, and reactivity descriptors of sulfonamide derivatives, such specific calculations for this compound have not been reported in the reviewed literature.

Advanced Analytical Methodologies for Research Applications

Spectroscopic Techniques for Ligand-Target Interaction Analysis

The characterization of the binding affinity, kinetics, and thermodynamics of a ligand to its biological target is fundamental in understanding its mechanism of action. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for these investigations. X-ray co-crystallography provides unparalleled structural insights into these interactions.

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where a target molecule is immobilized. By flowing the ligand (in this case, 4-amino-N,N-diisopropylbenzenesulfonamide) over the chip, one can determine the association (k_on) and dissociation (k_off) rate constants of the binding event. The equilibrium dissociation constant (K_D), a measure of binding affinity, can then be calculated.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to its target molecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_A), enthalpy change (ΔH), and stoichiometry (n) of the binding. From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, offering a deeper understanding of the driving forces behind the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a versatile approach to studying ligand-target interactions in solution. Chemical shift perturbation (CSP) studies can identify the binding site on the target protein by monitoring changes in the chemical shifts of its atoms upon ligand binding. Furthermore, advanced NMR techniques can be employed to determine the binding kinetics and thermodynamics, providing a comprehensive picture of the interaction at an atomic level.

X-ray Co-crystallography provides high-resolution, three-dimensional structural information of a ligand bound to its target protein. By co-crystallizing this compound with its putative target, the precise binding mode, including all intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, can be elucidated. This structural information is invaluable for structure-based drug design and for understanding the molecular basis of the ligand's activity.

| Technique | Information Provided | Hypothetical Application to this compound |

| Surface Plasmon Resonance (SPR) | Binding affinity (K_D), Association (k_on) and Dissociation (k_off) rates | Quantifying the binding strength and kinetics to its biological target. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_A), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Determining the thermodynamic driving forces of the binding interaction. |

| Nuclear Magnetic Resonance (NMR) | Binding site identification, Binding kinetics, Structural changes in solution | Mapping the interaction site on the target and assessing dynamic changes upon binding. |

| X-ray Co-crystallography | High-resolution 3D structure of the ligand-target complex | Visualizing the precise binding orientation and key intermolecular contacts. |

Advanced Chromatographic and Mass Spectrometric Approaches for Mechanistic Metabolism Studies and Interaction Analysis

Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the cornerstone for identifying and quantifying metabolites.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection of MS. This method would be instrumental in identifying and quantifying potential metabolites of this compound from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine) samples. By comparing the mass spectra of the parent compound with those of its metabolites, structural modifications such as hydroxylation, dealkylation, or conjugation can be identified.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown metabolites. This information is critical for the confident identification of metabolic products, especially when authentic standards are not available. Techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry offer the requisite mass accuracy and resolution for these studies.

| Technique | Information Provided | Hypothetical Application to this compound |

| HPLC-MS | Separation, identification, and quantification of metabolites | Profiling the metabolic pathway and determining the rate of biotransformation. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for elemental composition determination | Unambiguous identification of novel or unexpected metabolites. |

Methodologies for Characterization of Complex Formations and Binding Events

The interaction of a small molecule with a protein can lead to the formation of a stable protein-ligand complex. A variety of biophysical techniques can be employed to characterize these complexes and the binding events that lead to their formation.

The formation of a protein-ligand complex involving this compound could be studied using a combination of the techniques mentioned previously. For instance, Size-Exclusion Chromatography (SEC) could be used to demonstrate the formation of a stable complex by observing a shift in the elution volume of the protein in the presence of the ligand. Native Mass Spectrometry can be employed to directly observe the non-covalent protein-ligand complex in the gas phase, confirming the stoichiometry of the interaction.

Furthermore, techniques like Circular Dichroism (CD) Spectroscopy could be utilized to assess any conformational changes in the protein's secondary or tertiary structure upon binding of this compound. Differential Scanning Fluorimetry (DSF) , also known as the Thermal Shift Assay, can be used to assess the stabilization of the target protein upon ligand binding by measuring changes in its melting temperature.

| Technique | Information Provided | Hypothetical Application to this compound |

| Size-Exclusion Chromatography (SEC) | Changes in hydrodynamic radius upon complex formation | Confirming the formation of a stable protein-ligand complex. |

| Native Mass Spectrometry | Direct observation of non-covalent complexes and stoichiometry | Determining the number of ligand molecules bound to the protein. |

| Circular Dichroism (CD) Spectroscopy | Assessment of protein secondary and tertiary structure | Detecting conformational changes in the target protein upon binding. |

| Differential Scanning Fluorimetry (DSF) | Measurement of protein thermal stability | Assessing ligand-induced stabilization of the target protein. |

Emerging Research Avenues and Future Directions for 4 Amino N,n Diisopropylbenzenesulfonamide Scaffolds

Design Principles for Enhanced Target Specificity and Potency through Rational Modification

Rational drug design aims to optimize a lead compound’s interaction with its biological target, thereby increasing potency and selectivity while minimizing off-target effects. For the 4-aminobenzenesulfonamide scaffold, structure-activity relationship (SAR) studies have elucidated key principles for its modification. openaccesspub.orgnih.gov

The core structure offers three primary sites for chemical modification:

The N4-amino group: For classic antibacterial sulfonamides, a free (unsubstituted) aromatic amino group is often crucial for activity, as it mimics the natural substrate, para-aminobenzoic acid (PABA). openaccesspub.orgyoutube.com However, in other therapeutic areas, this group can be modified to create prodrugs or alter the molecule's interaction with different targets. youtube.com

The Aromatic Ring: Substitution on the benzene (B151609) ring can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and pharmacokinetic properties.

The N1-sulfonamide group: This position is the most common site for modification. Substituting one of the hydrogen atoms on the sulfonamide nitrogen (a monosubstituted N1) with various groups, particularly heterocyclic rings, has been a highly successful strategy to enhance potency and tailor the drug for specific targets. youtube.com Such modifications can significantly alter the acidity (pKa) of the sulfonamide proton, which is critical for target binding and cell permeability. youtube.com

A prominent example of rational modification is the development of selective carbonic anhydrase (CA) inhibitors. Different CA isoforms are overexpressed in various diseases, including glaucoma and certain cancers. mdpi.com By systematically altering the substituents on the 4-aminobenzenesulfonamide scaffold, researchers have developed derivatives with high affinity and selectivity for specific CA isoforms. For instance, attaching branched-alkylamide moieties has been shown to yield potent inhibitors of CA isoforms VII and XIV, which are implicated in neurological disorders. acs.orgnih.gov Structural studies reveal that differences in the hydrophobicity and shape of the active sites among CA isoforms are key factors that determine the binding affinity of these modified inhibitors. acs.orgnih.gov

Table 1: Structure-Activity Relationship (SAR) Principles for the 4-Aminobenzenesulfonamide Scaffold

| Structural Position | Modification Principle | Effect on Activity/Properties | Example Therapeutic Target |

| N4-Amino Group | Must remain unsubstituted or be a prodrug form that converts to a free amine. | Essential for mimicking p-aminobenzoic acid (PABA) to inhibit folate synthesis. openaccesspub.orgyoutube.com | Dihydropteroate (B1496061) Synthase (Antibacterial) |

| Aromatic Ring | Introduction of electron-withdrawing or donating groups. | Modulates electronic character and binding interactions. | Various Enzymes |

| N1-Sulfonamide Group | Substitution with heterocyclic rings (e.g., isoxazole, pyrimidine). | Dramatically increases potency and alters pKa for optimal cell penetration and target binding. youtube.com | Carbonic Anhydrases, Cyclooxygenase-2 (COX-2) |

| N1-Sulfonamide Group | Introduction of branched aliphatic chains. | Enhances binding to specific hydrophobic pockets within an enzyme's active site, increasing isoform selectivity. acs.org | Carbonic Anhydrase Isoforms VII & XIV |

Exploration of Novel Biological Targets and Mechanistic Therapeutic Concepts

While historically known for antibacterial action, the 4-aminobenzenesulfonamide scaffold is now being explored for a multitude of novel biological targets, leading to new therapeutic concepts for complex diseases. nih.govajchem-b.com

Anticancer Agents: A major area of investigation is in oncology. Certain tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, are highly overexpressed in hypoxic tumors and contribute to cancer cell survival and proliferation. neliti.com Sulfonamide-based inhibitors that selectively target these isoforms are being developed as novel anticancer agents. neliti.com Beyond CAs, researchers have designed derivatives of 4-aminobenzensulfonamide that bear a naphthoquinone pharmacophore to act as proteasome inhibitors, a validated strategy in cancer therapy. nih.gov

Antidiabetic Agents: In the field of metabolic diseases, new sulfonamide derivatives have been designed as multi-target agents for diabetes. nih.govrsc.org These compounds are engineered to inhibit key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase, thereby helping to control blood sugar levels. nih.govrsc.orgresearchgate.net

Neurodegenerative Diseases: Emerging research has identified sulfonamides derived from natural products like carvacrol (B1668589) as potential treatments for Alzheimer's disease. nih.gov These compounds have shown promising inhibitory activity against acetylcholinesterase (AChE), an enzyme central to the progression of the disease. nih.gov

Table 2: Novel Biological Targets for the 4-Aminobenzenesulfonamide Scaffold

| Biological Target | Therapeutic Concept | Associated Disease | Reference |

| Carbonic Anhydrase IX/XII | Inhibition of tumor-specific enzymes to disrupt pH regulation and cancer cell survival. | Cancer | neliti.com |

| Proteasome (β1, β2, β5 subunits) | Inhibition of protein degradation machinery to induce apoptosis in cancer cells. | Cancer (Breast) | nih.gov |

| α-Glucosidase & α-Amylase | Dual inhibition of carbohydrate-digesting enzymes to reduce post-meal glucose spikes. | Type 2 Diabetes | nih.govrsc.orgresearchgate.net |

| Acetylcholinesterase (AChE) | Inhibition of neurotransmitter breakdown to improve cognitive function. | Alzheimer's Disease | nih.gov |

| Janus Kinase (JAK) Pathway | Modulation of cytokine signaling pathways involved in inflammation. | Inflammatory Diseases | nih.govcitedrive.com |

Integration with Advanced Screening Technologies and Chemical Biology Tool Development

The synthetic tractability of the 4-aminobenzenesulfonamide scaffold makes it highly suitable for modern drug discovery platforms, including high-throughput screening (HTS) and the development of chemical biology tools.

HTS allows for the rapid testing of tens of thousands of compounds against a biological target. github.io The 4-aminobenzenesulfonamide core is an ideal starting point for creating large "compound libraries" where the substitution patterns are systematically varied. nih.govsouthampton.ac.uk This "libraries from libraries" approach enables the efficient exploration of chemical space to identify hit compounds for a wide range of biological targets. nih.gov

Furthermore, the scaffold can be incorporated into sophisticated chemical biology probes designed to study biological processes in living systems. A key example is the development of fluorescent probes for tumor imaging. nih.gov By attaching a fluorescent molecule, such as a naphthalimide, to a sulfonamide known to target carbonic anhydrases overexpressed on cancer cells, researchers have created probes that can be taken up by and illuminate tumor cells. nih.gov This allows for real-time visualization and diagnosis. The inherent chemical stability and favorable properties of the sulfonyl group also make it a candidate for inclusion in other advanced tools, such as activity-based probes or covalent chemical probes used to map protein interactions and discover new drug binding sites. nih.govrsc.orgfrontiersin.org

Role in Multi-Target Modulators and Hybrid Compound Design

Complex diseases like cancer and diabetes are often driven by multiple biological pathways, making a single-target drug less effective. nih.govarxiv.org This has led to the rise of multi-target drug design, where a single molecule is engineered to interact with two or more targets simultaneously. nih.gov Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single "hybrid" molecule, is a powerful approach to achieve this. researchgate.net

The 4-aminobenzenesulfonamide scaffold is an excellent component for creating such hybrid compounds due to its proven biological activities and versatile chemistry. nih.govnih.gov Researchers have successfully synthesized numerous sulfonamide hybrids by linking the core scaffold to other biologically active heterocyclic moieties, including:

Coumarin

Indole

Quinoline

Pyrazole

Thiazole

Triazole researchgate.netnih.govdntb.gov.uabenthamdirect.comnih.gov

These hybrid compounds are designed to offer improved efficacy, overcome drug resistance, and provide novel therapeutic mechanisms. For example, sulfonamide-coumarin hybrids have been investigated as dual-action antibacterial agents. researchgate.net In oncology, combining the sulfonamide moiety with other anticancer pharmacophores is a strategy to create agents that can inhibit multiple pathways involved in tumor growth and survival. nih.gov This approach holds significant promise for developing more effective treatments for multifactorial diseases. benthamdirect.comnih.gov

Table 3: Examples of Hybrid Compound Designs Based on the Sulfonamide Scaffold

| Linked Pharmacophore | Intended Therapeutic Area | Potential Multi-Target Action | Reference |

| Coumarin/Isoxazole | Antibacterial | Combination of different antibacterial mechanisms to overcome resistance. | researchgate.net |

| Pyrazole/Pyrazoline | Antitumor, Anti-inflammatory | Targeting multiple signaling pathways involved in cell proliferation and inflammation. | nih.gov |

| Thiazole/Benzothiazole | Anticancer, Antimicrobial | Inhibition of cancer-specific enzymes (e.g., CAs) and microbial growth pathways. | nih.gov |

| Quinoline/Isoquinoline | Antitumor, Antimalarial | Dual action against cancer cell proliferation and parasitic targets. | nih.gov |

| Indole | Anticancer | Combining sulfonamide's enzyme inhibition with indole's effects on microtubule dynamics or kinase signaling. | dntb.gov.uabenthamdirect.com |

Q & A

Q. Key Considerations :

- Pyridine ensures efficient coupling by scavenging acidic byproducts.

- Substituents on the acyl chloride influence reaction yield; electron-withdrawing groups (e.g., -NO₂) may slow the reaction .

Basic: How can researchers confirm the structural integrity of synthesized this compound derivatives?

Methodological Answer:

A multi-technique approach is recommended:

Elemental Analysis : Verify empirical formula (e.g., C, H, N, S content) .

Spectroscopy :

- FT-IR : Confirm sulfonamide (-SO₂NH-) stretches at 1150–1350 cm⁻¹ and 3200–3400 cm⁻¹ (N-H) .

- NMR : Use ¹H/¹³C NMR to resolve diisopropyl groups (δ 1.2–1.5 ppm for CH₃, δ 3.5–4.0 ppm for CH) and aromatic protons .

X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions in sulfonamide moieties) .

Example : XRD of diisopropylammonium 4-aminobenzenesulfonate revealed a monoclinic crystal system with P2₁/c space group, validating the sulfonate anion’s geometry .

Advanced: How can molecular docking studies optimize the design of this compound derivatives for antimicrobial activity?

Q. Methodological Answer :

Target Selection : Identify microbial enzymes (e.g., Staphylococcus aureus dihydrofolate reductase) as docking targets .

Ligand Preparation : Generate 3D structures of derivatives using software (e.g., Gaussian 09) and optimize geometry via density functional theory (DFT) .

Docking Simulations : Use AutoDock Vina to predict binding affinities. Focus on interactions like hydrogen bonds with active-site residues (e.g., Asp27, Lys32) .

Validation : Compare docking scores with experimental MIC values. For example, a derivative with a pyrimidine substituent showed a docking score of −8.2 kcal/mol and MIC of 12.5 µg/mL against E. coli .

Q. Methodological Answer :

Descriptor Calculation : Compute physicochemical parameters (e.g., logP, molar refractivity) using tools like PaDEL-Descriptor .

Model Development : Apply partial least squares (PLS) regression to correlate descriptors with bioactivity (e.g., IC₅₀ against carbonic anhydrase).

Validation : Use leave-one-out cross-validation (LOO-CV) to assess predictive power (R² > 0.7 indicates robustness) .

Application : Derivatives with electron-withdrawing groups (e.g., -CF₃) showed enhanced activity due to increased electrophilicity at the sulfonamide sulfur .

Key Insight : Hydrophobic substituents (e.g., cyclopropyl) improve membrane permeability but may reduce solubility .

Advanced: How should researchers resolve contradictions in spectral data for structurally similar sulfonamide derivatives?

Q. Methodological Answer :

Comparative Analysis : Overlay ¹H NMR spectra of analogs to identify shifts caused by substituent effects (e.g., para-chloro vs. ortho-methyl) .

2D NMR : Use HSQC and HMBC to resolve ambiguous assignments (e.g., distinguishing aromatic protons in crowded regions) .

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p) basis set) .

Case Study : A 3-chloroaniline derivative showed conflicting NOE signals, resolved via HMBC correlations confirming a meta-chloro configuration .

Advanced: What strategies address discrepancies in antimicrobial activity data across this compound analogs?

Q. Methodological Answer :

Standardized Assays : Use CLSI guidelines for MIC determinations to minimize inter-lab variability .

Mechanistic Studies : Perform time-kill assays to differentiate bactericidal vs. bacteriostatic effects .

Resistance Profiling : Test against efflux pump-deficient strains (e.g., E. coli ΔacrB) to assess intrinsic activity .

Example : A derivative with a trifluoromethyl group showed MIC variability (8–32 µg/mL) across labs, attributed to differences in bacterial inoculum size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.